(-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(4-methoxyphenyl)maleimide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
Description
Historical Development of DuPhos and Related Diphosphine Ligands
The discovery of DuPhos ligands in 1991 by M.J. Burk marked a pivotal advancement in asymmetric catalysis. Unlike earlier diphosphines such as DIOP (1974) or CHIRAPHOS (1977), DuPhos ligands feature rigid 1,2-phenylene-bridged phospholane rings with alkyl substituents (methyl, ethyl, or isopropyl) at the 2,5-positions. This C~2~-symmetric design creates a well-defined chiral environment around the metal center, enabling superior enantioselectivity in hydrogenation reactions compared to flexible analogs like BPE (bisphospholanoethane).
The electronic richness of DuPhos arises from the electron-donating phospholane rings, which enhance the reactivity of rhodium complexes. For instance, Burk’s original Rh-DuPhos catalysts achieved 93–98% enantiomeric excess (ee) in the hydrogenation of α-dehydroamino acid esters. Subsequent modifications, such as replacing the phenylene bridge with ethylene in BPE, revealed that rigidity directly correlates with enantioselectivity by limiting transition-state conformations. By 1998, Rh-DuPhos systems demonstrated 99% ee in the hydrogenation of α-acyloxyacrylates, showcasing their versatility.
Role of η⁶-Arene and Diolefin Coordination in Rhodium Precatalyst Design
Chiral rhodium(I) precatalysts often employ labile ligands such as 1,5-cyclooctadiene (COD) or η⁶-arenes to modulate reactivity. In (-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(4-methoxyphenyl)maleimide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate, the COD ligand serves two critical roles:
- Stabilization : COD’s strong π-backbonding interaction with rhodium(I) stabilizes the low-oxidation-state metal center, preventing aggregation or decomposition.
- Lability : Under hydrogenation conditions, COD is readily displaced by substrates, enabling catalytic turnover.
The tetrafluoroborate (BF₄⁻) counterion enhances solubility in polar aprotic solvents while maintaining a weakly coordinating nature, ensuring the cationic rhodium center remains accessible for substrate binding. The N-(4-methoxyphenyl)maleimide group introduces additional steric bulk and electronic modulation, potentially fine-tuning the catalyst’s selectivity for sterically demanding substrates.
Table 1: Comparative Enantioselectivity of Rh-DuPhos Complexes
| Substrate Class | Ligand | ee (%) | Reference |
|---|---|---|---|
| α-Acetoxyacrylates | Et-DuPhos-Rh | 99 | |
| β-Keto Esters | Me-DuPhos-Ru | 95 | |
| Dehydrowarfarin | Me-DuPhos-Rh | 98 |
This table underscores the consistent high performance of DuPhos-derived catalysts across diverse substrate classes. The maleimide-modified variant discussed here is anticipated to extend this trend to N-heterocyclic or sterically hindered olefins.
Properties
Molecular Formula |
C31H43BF4NO3P2Rh- |
|---|---|
Molecular Weight |
729.3 g/mol |
IUPAC Name |
3,4-bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-1-(4-methoxyphenyl)pyrrole-2,5-dione;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate |
InChI |
InChI=1S/C23H31NO3P2.C8H12.BF4.Rh/c1-14-6-7-15(2)28(14)20-21(29-16(3)8-9-17(29)4)23(26)24(22(20)25)18-10-12-19(27-5)13-11-18;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h10-17H,6-9H2,1-5H3;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;;/t14-,15-,16-,17-;;;/m1.../s1 |
InChI Key |
UGDOCUKUSAJLNZ-CSXHHWTOSA-N |
Isomeric SMILES |
[B-](F)(F)(F)F.C[C@H]1P([C@@H](CC1)C)C2=C(C(=O)N(C2=O)C3=CC=C(C=C3)OC)P4[C@@H](CC[C@H]4C)C.C1/C=C\CC/C=C\C1.[Rh] |
Canonical SMILES |
[B-](F)(F)(F)F.CC1CCC(P1C2=C(C(=O)N(C2=O)C3=CC=C(C=C3)OC)P4C(CCC4C)C)C.C1CC=CCCC=C1.[Rh] |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Chiral Bis[(2R,5R)-2,5-dimethylphospholano] Ligands
- The chiral bis(phospholano) ligand is synthesized starting from optically pure 2,5-dimethylphospholane precursors. The (2R,5R) stereochemistry is typically established via asymmetric synthesis or resolution techniques.
- The phospholane rings are coupled to an aromatic backbone, often a maleimide derivative, through substitution reactions that preserve the stereochemical integrity of the ligand.
- Purification is achieved by chromatographic methods or recrystallization to ensure enantiomeric purity, critical for the catalytic performance of the final complex.
Preparation of the N-(4-methoxyphenyl)maleimide Ligand
- The maleimide ligand bearing the 4-methoxyphenyl substituent is synthesized via condensation of maleic anhydride with 4-methoxyaniline, followed by cyclization to form the maleimide ring.
- This step must be carefully controlled to avoid polymerization or side reactions.
- The maleimide ligand is then functionalized to allow coordination with the phospholano ligand and rhodium center.
Complexation with Rhodium(I) and Formation of the Final Complex
- The rhodium(I) precursor commonly used is rhodium(I) tetrafluoroborate coordinated with 1,5-cyclooctadiene, often denoted as [Rh(cod)(BF4)].
- The chiral bis(phospholano) ligand and the maleimide ligand are introduced to the rhodium precursor under inert atmosphere conditions (argon or nitrogen) to prevent oxidation.
- The reaction typically proceeds in an anhydrous, aprotic solvent such as dichloromethane or tetrahydrofuran at controlled temperatures (0–25 °C).
- The coordination leads to displacement of one cyclooctadiene ligand by the bis(phospholano) ligand, forming the desired complex.
- The final product is isolated by precipitation or crystallization and purified by recrystallization or chromatographic techniques.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Ligand synthesis | Optically pure 2,5-dimethylphospholane precursors; asymmetric synthesis or resolution | High stereochemical purity required |
| Maleimide ligand formation | Maleic anhydride + 4-methoxyaniline; cyclization under reflux | Control of temperature and stoichiometry |
| Complexation with Rhodium(I) | [Rh(cod)(BF4)] + bis(phospholano) ligand in dry dichloromethane; inert atmosphere; 0–25 °C | Avoid moisture and oxygen; inert gas purging |
| Purification | Recrystallization or chromatography | Ensures removal of unreacted ligands and byproducts |
Characterization and Quality Control
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^31P NMR is crucial for confirming the coordination of phospholano ligands to rhodium; ^1H and ^13C NMR confirm ligand integrity.
- Mass Spectrometry (MS): Confirms molecular weight and complex formation.
- Elemental Analysis: Validates the composition and purity.
- X-ray Crystallography: Provides definitive structural confirmation, including stereochemistry and coordination geometry.
- Chiral HPLC: Assesses enantiomeric purity of the ligand and complex.
Comparative Data of Similar Rhodium Complexes
| Compound Name | Molecular Formula | Key Ligand Features | Catalytic Application |
|---|---|---|---|
| 1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) tetrafluoroborate | C26H40BF4P2Rh | Similar phospholano ligands, benzene backbone | Asymmetric hydrogenation |
| (-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(3,5-dimethylphenyl)maleimide(cod)rhodium(I) tetrafluoroborate | Varies | Different aryl substituents on maleimide | Modified reactivity and selectivity |
| 3-Diphenylphosphino-1-(3,5-dimethylphenyl)-1H-pyrrol-2,5-dione(cod)rhodium(I) tetrafluoroborate | Varies | Diphenylphosphino ligand framework | Different catalytic properties |
This table highlights how changes in ligand structure, especially the aryl substituents and phosphine frameworks, influence the catalytic behavior and selectivity of rhodium complexes.
Summary of Key Research Findings
- The stereochemistry of the phospholano ligands (2R,5R) is critical for the enantioselectivity of catalytic reactions catalyzed by this rhodium complex.
- The 4-methoxyphenyl substituent on the maleimide ligand modulates electronic properties, enhancing catalytic efficiency compared to unsubstituted analogs.
- The use of [Rh(cod)(BF4)] as a rhodium precursor facilitates smooth complexation under mild conditions, preserving ligand stereochemistry and yielding high-purity complexes.
- Purification techniques such as recrystallization under inert atmosphere are essential to obtain complexes suitable for sensitive catalytic applications.
- Comparative studies indicate that this complex offers superior selectivity and activity in asymmetric hydrogenation compared to structurally related rhodium complexes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The rhodium center in this compound can undergo oxidation reactions, often leading to the formation of rhodium(III) species.
Reduction: The compound can also participate in reduction reactions, where the rhodium center is reduced to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where the 1,5-cyclooctadiene ligand can be replaced by other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or molecular oxygen can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas are commonly employed.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and heating the reaction mixture.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhodium(III) complexes, while reduction could produce rhodium(I) species with different ligands.
Scientific Research Applications
Chemistry: In chemistry, this compound is widely used as a catalyst in asymmetric hydrogenation reactions. Its chiral phospholane ligand imparts high enantioselectivity, making it valuable for the synthesis of chiral molecules.
Biology: In biological research, the compound’s ability to catalyze specific reactions can be utilized in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: The compound’s catalytic properties are harnessed in the development of drugs, particularly those requiring chiral purity. It plays a role in the synthesis of active pharmaceutical ingredients (APIs).
Industry: In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its application in asymmetric catalysis is crucial for manufacturing processes that require high precision and selectivity.
Mechanism of Action
The mechanism by which (-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(4-methoxyphenyl)maleimide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate exerts its catalytic effects involves the coordination of substrates to the rhodium center. The chiral phospholane ligand creates a chiral environment around the rhodium, facilitating enantioselective reactions. The 1,5-cyclooctadiene ligand stabilizes the rhodium center and allows for the formation of reactive intermediates that participate in the catalytic cycle.
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound belongs to a class of chiral rhodium(I) complexes with bis(phospholano) ligands. Below is a detailed comparison with structurally related complexes:
Structural Analogues
Physicochemical Properties
Catalytic Performance
- Enantioselectivity: The target compound’s (R,R)-dimethylphospholano ligands and maleimide backbone enhance steric and electronic control, achieving >95% ee in hydrogenation of α-dehydroamino acids .
- Reaction Rate: Complexes with diethylphospholano ligands (e.g., Et-DUPHOS-Rh) exhibit slower reaction kinetics due to increased steric bulk compared to dimethyl analogues .
- Substrate Scope: Diphenylphospholano ligands (e.g., Ph-BPE-Rh) broaden substrate compatibility for bulky olefins but reduce selectivity in small-molecule hydrogenation .
Q & A
Basic Questions
Q. What are the critical handling and storage precautions for this rhodium complex?
- Methodological Answer :
- Handling : Use inert gas (e.g., argon or nitrogen) during manipulation to prevent oxidation or moisture sensitivity . Wear NIOSH-approved respirators and impermeable gloves (material compatibility must be verified with manufacturer data) .
- Storage : Keep containers tightly sealed under inert atmosphere at 2–8°C to maintain stability . Avoid exposure to light, heat, or reactive solvents.
Q. How stable is this complex under standard reaction conditions?
- Methodological Answer :
- The compound is thermally stable under inert conditions, with no reported decomposition at room temperature . However, monitor for ligand dissociation in polar solvents (e.g., methanol) via P NMR to confirm integrity during catalysis .
Q. What analytical techniques are recommended for characterizing this complex?
- Methodological Answer :
- Structural Confirmation : Single-crystal X-ray diffraction (if available) or H/P NMR for ligand coordination analysis.
- Purity Assessment : HPLC with chiral columns to verify enantiopurity (>98%) .
- Elemental Analysis : ICP-MS for rhodium content validation .
Advanced Research Questions
Q. How can enantioselectivity be optimized in asymmetric hydrogenation using this catalyst?
- Methodological Answer :
- Variables to Test :
- CO Pressure : Modulates substrate protonation states, affecting transition-state geometry. For example, 10 bar CO + 90 bar H increased enantiomeric excess (ee) in allylamine hydrogenation .
- Additives : Chiral acids/bases (e.g., (S)-BINOL phosphate) can enhance ee by stabilizing intermediates .
- Experimental Design :
| Variable | Range Tested | Observed Impact on ee |
|---|---|---|
| CO Pressure | 0–20 bar | Optimal at 10 bar (+15% ee) |
| Base (e.g., KOtBu) | 0–1.0 equiv | 0.5 equiv maximized ee (92%) |
Q. What strategies exist for immobilizing this catalyst to improve recyclability?
- Methodological Answer :
- Carbon Support Immobilization : Use π-π stacking interactions with L-tryptophan-modified carbon black. Pre-functionalize the support with aromatic anchors (e.g., pyrene derivatives) to enhance adsorption .
- Procedure :
Incubate the catalyst with the functionalized carbon in THF at 25°C for 24 h.
Filter and wash with dichloromethane to remove unbound catalyst.
Confirm retention of activity via recycling experiments (e.g., 5 cycles with <5% drop in ee) .
Q. How should contradictions in enantiomeric excess data be resolved?
- Methodological Answer :
- Cross-Validation :
- Compare HPLC (chiral column) with H NMR (using chiral shift reagents) .
- Control for solvent polarity effects (e.g., methanol vs. dichloromethane) on ee measurements.
- Error Sources :
- Impurities in substrates (e.g., allylamine isomerization) can skew results. Pre-purify substrates via silica gel chromatography.
Q. What mechanistic insights can be inferred from the ligand’s stereochemical configuration?
- Methodological Answer :
- The (2R,5R)-dimethylphospholano ligands enforce a rigid, chiral pocket around rhodium, favoring specific substrate orientations.
- Computational Modeling : Use DFT to map transition states (e.g., Noyori-type outer-sphere mechanisms) .
- Kinetic Studies : Probe rate-determining steps (e.g., H activation vs. substrate insertion) via pressure-dependent ee trends.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
